molecular formula C20H24O4 B1677817 (3Z,12E)-3,12-Dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione CAS No. 3484-37-5

(3Z,12E)-3,12-Dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione

Cat. No.: B1677817
CAS No.: 3484-37-5
M. Wt: 328.4 g/mol
InChI Key: KTYZKXFERQUCPX-SIKGVNBJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ovatodiolide can be extracted from Anisomeles indica using a 95% ethanol extraction method. The extract is then partitioned using solvents of different polarities. The enriched content of ovatodiolide is further purified using centrifugal partition chromatography in a two-phase solvent system consisting of n-hexane, ethyl acetate, methanol, and water .

Industrial Production Methods

Industrial production of ovatodiolide involves large-scale extraction and purification processes. The use of centrifugal partition chromatography allows for the efficient separation and purification of ovatodiolide from plant extracts, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ovatodiolide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacokinetic profile and therapeutic efficacy .

Common Reagents and Conditions

Common reagents used in the chemical modification of ovatodiolide include oxidizing agents, reducing agents, and various catalysts. Reaction conditions often involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields .

Major Products Formed

One of the significant products formed from the chemical modification of ovatodiolide is NMP-diepoxyovatodiolide, a prodrug with improved pharmacokinetic properties and therapeutic benefits in liver-related diseases .

Comparison with Similar Compounds

Similar Compounds

    Cembranoids: A class of diterpenoids similar to ovatodiolide, known for their anti-inflammatory and anti-cancer properties.

    Furanoditerpenoids: Compounds with a similar structure and biological activities, often found in various medicinal plants.

Uniqueness of Ovatodiolide

Ovatodiolide stands out due to its potent anti-cancer and antibacterial activities, making it a promising candidate for developing new therapeutic agents. Its ability to induce apoptosis in cancer cells and inhibit the growth of multidrug-resistant bacteria highlights its potential in addressing significant medical challenges .

Properties

CAS No.

3484-37-5

Molecular Formula

C20H24O4

Molecular Weight

328.4 g/mol

IUPAC Name

(1S,3E,5R,9S,12E)-3,12-dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione

InChI

InChI=1S/C20H24O4/c1-12-5-4-6-15-11-16(23-20(15)22)9-13(2)10-18-17(8-7-12)14(3)19(21)24-18/h5,10-11,16-18H,3-4,6-9H2,1-2H3/b12-5+,13-10+/t16-,17-,18+/m0/s1

InChI Key

KTYZKXFERQUCPX-SIKGVNBJSA-N

SMILES

CC1=CCCC2=CC(CC(=CC3C(CC1)C(=C)C(=O)O3)C)OC2=O

Isomeric SMILES

C/C/1=C\CCC2=C[C@H](C/C(=C/[C@@H]3[C@@H](CC1)C(=C)C(=O)O3)/C)OC2=O

Canonical SMILES

CC1=CCCC2=CC(CC(=CC3C(CC1)C(=C)C(=O)O3)C)OC2=O

Appearance

Solid powder

Key on ui other cas no.

3484-37-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ovatodiolide; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3Z,12E)-3,12-Dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione
Reactant of Route 2
(3Z,12E)-3,12-Dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione
Reactant of Route 3
(3Z,12E)-3,12-Dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione
Reactant of Route 4
(3Z,12E)-3,12-Dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione
Reactant of Route 5
(3Z,12E)-3,12-Dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione
Reactant of Route 6
(3Z,12E)-3,12-Dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione

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